5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that features both triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid hydrazide with formamide, which upon heating, undergoes cyclization to form the desired triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 5-Amino-1H-1,2,4-triazole
- 3-(2-Methyl-5-pyrimidinyl)-1H-1,2,4-triazole
Comparison: Compared to similar compounds, 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the methyl-pyrimidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N6 |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-(2-methylpyrimidin-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c1-4-9-2-5(3-10-4)6-11-7(8)13-12-6/h2-3H,1H3,(H3,8,11,12,13) |
InChI Key |
OHCREZXULLFYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
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